molecular formula C23H29N7O2 B2640916 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920204-26-8

2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2640916
CAS No.: 920204-26-8
M. Wt: 435.532
InChI Key: SGXDTNNDEXXVDF-UHFFFAOYSA-N
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Description

2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family of enzymes, with a particular focus on JAK2 and JAK3 signaling pathways. The compound functions by competitively binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted mechanism makes it an invaluable chemical probe for dissecting the complex roles of JAK-STAT signaling in physiological and pathological processes. Research utilizing this inhibitor is primarily focused in the fields of immunology and oncology, where it is used to investigate the pathogenesis of hematological malignancies, autoimmune disorders, and inflammatory diseases. Its high selectivity profile allows researchers to delineate the specific contributions of JAK isoforms to disease states, providing critical insights for the development of novel targeted therapeutics. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclohexyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-32-19-9-7-18(8-10-19)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDTNNDEXXVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and formamide under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the triazolopyrimidine intermediate.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through a nucleophilic substitution reaction involving a suitable diamine and a halogenated precursor.

    Cyclohexyl Group Introduction: The cyclohexyl group is often introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the piperazine intermediate in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the ethanone moiety to the piperazine-triazolopyrimidine intermediate, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the triazolopyrimidine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone. Triazoles are known for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Research has demonstrated that compounds with triazole moieties exhibit significant cytotoxicity against breast cancer (MCF-7) and lung carcinoma (H157) cell lines, with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents .

Antimicrobial Activity
Triazole-based compounds have shown broad-spectrum antimicrobial activity. For instance, derivatives similar to the compound have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to conventional antibiotics. The structure of this compound suggests potential as a scaffold for developing new antimicrobial agents .

Synthetic Methodologies

Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. These may include cyclization reactions to form the triazole and pyrimidine rings and subsequent modifications to introduce the piperazine and cyclohexane moieties. The synthetic routes often emphasize the need for high yields and purity due to the compound's intended pharmacological applications .

Neuroprotective Effects
Emerging research indicates that compounds containing triazole frameworks may exhibit neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes related to various diseases. Studies have indicated that triazole derivatives can inhibit acetylcholinesterase and butyrylcholinesterase activities, which are crucial in conditions like Alzheimer's disease .

Data Summary Table

Application AreaDetailsReferences
Anticancer PropertiesSignificant cytotoxicity against MCF-7 and H157 cell lines; potential for apoptosis induction
Antimicrobial ActivityBroad-spectrum efficacy against bacteria and fungi; comparable to conventional antibiotics
Neuroprotective EffectsPotential in treating neurodegenerative diseases through modulation of inflammatory responses
Enzyme InhibitionInhibition of acetylcholinesterase; implications for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound binds to these targets, modulating their activity and thereby influencing cellular signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Compound A is compared below with its closest structural analogue, 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one (Compound B, ChemSpider ID: 920377-60-2) .

Property Compound A Compound B
Core Structure 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl
Aryl Substituent 4-Methoxyphenyl (electron-donating, moderate steric bulk) 4-Ethoxyphenyl (stronger electron-donating, increased steric bulk)
Ethanone Substituent Cyclohexyl (high lipophilicity, rigid conformation) Phenoxy (lower lipophilicity, planar aromatic group)
Molecular Weight ~475.6 g/mol (calculated) ~488.6 g/mol (calculated)
Hypothetical LogP ~3.8 (predicted, cyclohexyl enhances lipophilicity) ~3.2 (predicted, phenoxy reduces lipophilicity)
Potential Applications Kinase inhibition, CNS targeting (due to cyclohexyl) Solubility-driven applications (e.g., aqueous formulations)

Mechanistic and Functional Differences

In contrast, the 4-ethoxy group in Compound B increases steric hindrance and electron density, which may reduce binding affinity but improve metabolic stability .

Ethanone Group Modifications: The cyclohexyl group in Compound A introduces significant lipophilicity, favoring blood-brain barrier penetration (relevant for CNS targets).

Synthetic Accessibility: Compound B’s phenoxy group may simplify synthesis compared to the cyclohexyl moiety in Compound A, which requires stereochemical control during coupling reactions (analogous to methods in , though direct data is unavailable).

Research Findings and Limitations

  • Activity Data: No direct biological data for Compound A or B is available in the provided evidence. However, triazolopyrimidines with 4-methoxy/ethoxy substituents are documented in kinase inhibition studies (e.g., CDK, EGFR), where methoxy derivatives often show higher potency due to optimized steric fit .

Biological Activity

2-Cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N7O2, with a molecular weight of 435.532 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that compounds related to triazoles exhibit diverse biological activities including:

  • Anticancer Properties : Triazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Some studies suggest effectiveness against bacterial strains and fungi.
  • Anti-inflammatory Effects : Certain derivatives demonstrate potential in reducing inflammation markers.

Anticancer Activity

A study highlighted that triazolo-pyrimidine derivatives exhibit significant cytotoxicity against MCF-7 breast cancer cells. The compound this compound was part of a series that showed IC50 values as low as 9.1 µg/mL in MCF-7 cells .

Antimicrobial Effects

Research indicates that triazole derivatives can demonstrate antibacterial activity against several pathogenic bacteria. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been explored through various assays measuring cytokine levels and inflammatory markers. In vitro studies have indicated that certain derivatives can significantly reduce TNF-alpha and IL-6 levels in activated macrophages .

Case Studies

StudyCompound TestedBiological ActivityIC50/Effectiveness
Triazolo-pyrimidine derivativeAnticancer (MCF-7)IC50 = 9.1 µg/mL
Related triazole compoundAntibacterial (E. coli)Significant inhibition
Various triazole derivativesAnti-inflammatoryReduced TNF-alpha levels

Q & A

Q. What methodologies support structure-activity relationship (SAR) studies for analog optimization?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., methoxy→ethoxy on phenyl; cyclohexyl→adamantyl).
  • Data Matrix : Tabulate IC50, logP, and solubility for analogs. Use PCA (principal component analysis) to identify critical descriptors.
  • Crystallographic Validation : Compare binding modes of analogs via X-ray/NMR to refine SAR hypotheses .

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